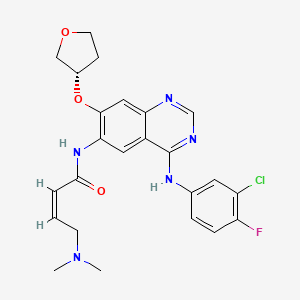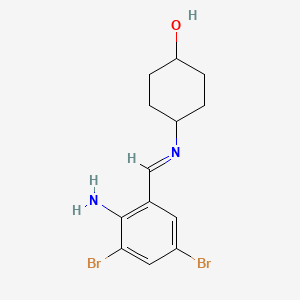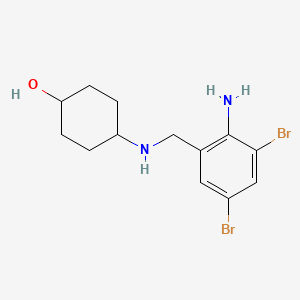
Acarbose EP Impurity C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acarbose EP Impurity C is an impurity produced during the synthesis of Acarbose . It is a complex oligosaccharide that belongs to the class of medications recognized as α-glucosidase inhibitors . It may also repress pancreatic α-amylase that catalyzes the first step present in the digestion of starch .
Synthesis Analysis
The synthesis of Acarbose EP Impurity C involves a fermentation process . The impurity analysis of acarbose can be performed using a Thermo ScientificTM VanquishTM Flex UHPLC system with a Thermo ScientificTM VanquishTM Charged Aerosol Detector (CAD) as an alternative to pharmacopoeial UV detection . This extends the range of impurities that can be determined, including those that cannot be determined due to a lack of a strong chromophore .Molecular Structure Analysis
The molecular formula of Acarbose EP Impurity C is C25H43NO18 . Its molecular weight is 645.6 . The IUPAC name is 2-((6-((4,5-dihydroxy-6-methyl-6-((4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)tetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .Chemical Reactions Analysis
Acarbose EP Impurity C is an impurity produced during the synthesis of Acarbose . The structures of the acarbose impurities arise from differences in the sugar present, while the acarviosin part remains constant .Applications De Recherche Scientifique
1. Characterization and Identification
- Acarbose impurities, including Acarbose EP Impurity C, have been characterized using integrated liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-mass spectrometry (LC-MS) approaches. This methodology is crucial for the identification and structural elucidation of impurities in the final drug product, contributing to the quality assurance and control of pharmaceuticals (Novak et al., 2005).
2. Enhancement of Acarbose Production
- Research indicates that the addition of certain compounds can enhance the production of acarbose while concurrently reducing the formation of impurity C. This is particularly notable in microbial fermentation processes, suggesting an avenue for more efficient and cleaner production of acarbose in commercial settings (Xue et al., 2013).
3. Analytical Methods Development
- Developing accurate and reliable analytical methods for recognizing and characterizing key impurities in Acarbose, including Impurity C, is essential. Techniques such as LC-MS/MS and NMR play a significant role in the analysis and quality control of pharmaceutical products containing acarbose (Maruthi R et al., 2020).
Propriétés
Numéro CAS |
610271-07-3 |
|---|---|
Nom du produit |
Acarbose EP Impurity C |
Formule moléculaire |
C25H43NO18 |
Poids moléculaire |
645.62 |
Apparence |
Solid Powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2R,3R,4S,5S,6R)‐2‐{[(2R,3R,4R,5S,6R)‐5‐ {[(2R,3R,4S,5S,6R)‐3,4‐dihydroxy‐6‐methyl‐5‐ {[(1S,4R,5S,6S)‐4,5,6‐trihydroxy‐3‐ (hydroxymeth‐yl]amino}oxan‐2‐ yl]oxy}‐3,4‐dihydroxy‐6‐(hydroxymethyl)oxan‐2‐ yl]oxy}‐6‐(hydroxymethyl)oxane‐3,4,5‐triol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



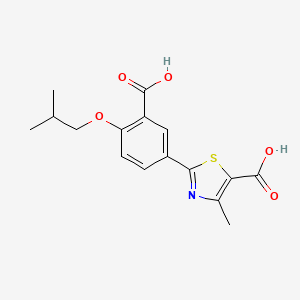
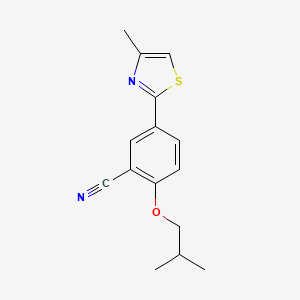

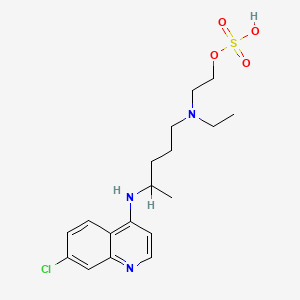
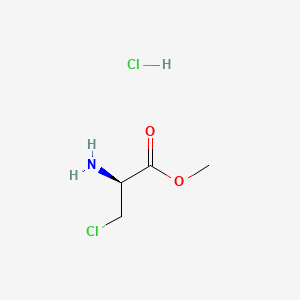
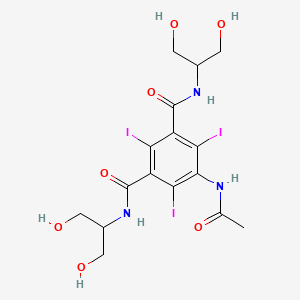
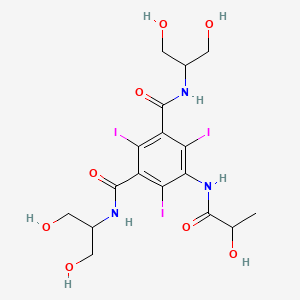
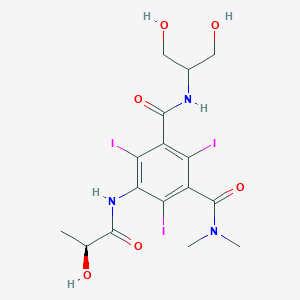
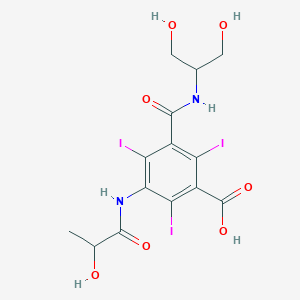
![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)
